1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole
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Overview
Description
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the first position and a 4-methylpent-4-en-1-yl group at the second position of the indole ring.
Preparation Methods
The synthesis of 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with 4-methylpent-4-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the 4-methylpent-4-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Scientific Research Applications
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism by which 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets are still under investigation and may vary depending on the specific context of its use .
Comparison with Similar Compounds
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the 4-methylpent-4-en-1-yl group, making it less hydrophobic and potentially less biologically active.
2-Methylindole: Has a methyl group at the second position but lacks the 4-methylpent-4-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole: Contains a phenyl group instead of the 4-methylpent-4-en-1-yl group, which may alter its reactivity and biological activity.
Properties
CAS No. |
683800-05-7 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-methyl-2-(4-methylpent-4-enyl)indole |
InChI |
InChI=1S/C15H19N/c1-12(2)7-6-9-14-11-13-8-4-5-10-15(13)16(14)3/h4-5,8,10-11H,1,6-7,9H2,2-3H3 |
InChI Key |
NYYDZLUTWDETRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
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